molecular formula C13H14F2N2O4 B6325569 8-(2,6-Difluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1332356-41-8

8-(2,6-Difluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B6325569
CAS No.: 1332356-41-8
M. Wt: 300.26 g/mol
InChI Key: JBEUGASPNCRTSZ-UHFFFAOYSA-N
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Description

8-(2,6-Difluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry. Spirocyclic compounds are characterized by their unique three-dimensional structures, which often impart enhanced biological activity and stability. The incorporation of fluorine atoms and nitro groups into the spirocyclic framework further enhances the compound’s potential for various applications in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,6-Difluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the spirocyclic core . The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF), to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(2,6-Difluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization: The spirocyclic core can be further modified through cyclization reactions to introduce additional rings or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

8-(2,6-Difluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2,6-Difluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The fluorine atoms and nitro group play a crucial role in enhancing the compound’s binding affinity to its targets. The spirocyclic core provides a rigid framework that can interact with enzymes and receptors, potentially inhibiting their activity and modulating various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2,6-Difluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to the presence of both fluorine atoms and a nitro group, which enhance its chemical reactivity and biological activity. The combination of these functional groups with the spirocyclic core makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

8-(2,6-difluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O4/c14-10-7-9(17(18)19)8-11(15)12(10)16-3-1-13(2-4-16)20-5-6-21-13/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEUGASPNCRTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=C(C=C(C=C3F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1,2,3-trifluoro-5-nitrobenzene (4.0 mL, 34.3 mmol), 1,4-dioxa-8-azaspiro[4.5]decane (6.59 mL, 51.4 mmol) and potassium carbonate (5.68 g, 41.1 mmol) in DMSO (35 mL) was heated at 100° C. for 3 hours and then cooled to room temperature. The mixture was partitioned between water and EtOAc, and the organic layer was dried over Na2SO4, filtered and concentrated in vacuo. The crude product was purified by column chromatography on silica gel using a solvent gradient of 0-20% EtOAc in hexanes to give a yellow oil.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
6.59 mL
Type
reactant
Reaction Step One
Quantity
5.68 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

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